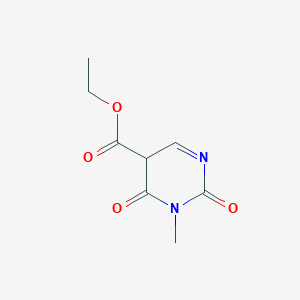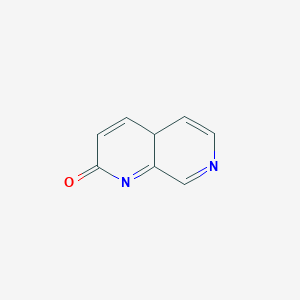![molecular formula C2H2F6O4S2Zn B12345493 Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
Bis[[(trifluoromethyl)sulfinyl]oxy]zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc trifluoromethanesulfinate, also known as 1,1,1-trifluoro-methanesulfinic acid zinc salt (2:1), is a chemical compound with the molecular formula C2F6O4S2Zn and a molecular weight of 331.53 g/mol . It is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles . This compound is particularly notable for its role in carbon-hydrogen functionalization reactions .
Métodos De Preparación
Zinc trifluoromethanesulfinate can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethanesulfinic acid with zinc carbonate in methanol. The reaction conditions typically include stirring at room temperature followed by refluxing for a couple of hours . The clear solution is then cooled and concentrated under reduced pressure to obtain the desired product .
Análisis De Reacciones Químicas
Zinc trifluoromethanesulfinate undergoes several types of chemical reactions, including:
C-C Bond Formation: It acts as a catalyst in carbon-carbon bond formation reactions.
C-H Activation: It is used in carbon-hydrogen activation reactions.
Nucleophilic Addition: It functions as a Lewis acid in nucleophilic addition reactions.
Aldol Reactions: It serves as a catalyst in aldol reactions.
Common reagents used in these reactions include trifluoromethanesulfinic acid, zinc carbonate, and methanol . Major products formed from these reactions are typically heterocyclic compounds with diversified functional groups .
Aplicaciones Científicas De Investigación
Zinc trifluoromethanesulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc trifluoromethanesulfinate involves its function as a Lewis acid. It facilitates nucleophilic addition reactions by stabilizing the transition state and lowering the activation energy . In carbon-hydrogen activation, it helps in the formation of carbon-carbon bonds by activating the C-H bond .
Comparación Con Compuestos Similares
Zinc trifluoromethanesulfinate can be compared with other similar compounds such as:
Zinc trifluoromethanesulfonate: Acts as a Lewis acid in nucleophilic addition and aldol reactions.
Zinc difluoromethanesulfinate: Used in similar catalytic applications.
Aluminum trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications.
Zinc trifluoromethanesulfinate is unique due to its specific role in the rapid diversification of heterocycles and its effectiveness in carbon-hydrogen functionalization .
Propiedades
Fórmula molecular |
C2H2F6O4S2Zn |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
trifluoromethanesulfinic acid;zinc |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6); |
Clave InChI |
KNGLBXWZAGGFPS-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)O.C(F)(F)(F)S(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345421.png)

![11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345425.png)
![2-(4-Tert-butylphenyl)-8-(4-fluorobenzoyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12345432.png)
![(E)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-5-ylidenehydrazine](/img/structure/B12345435.png)

carboh ydrazide](/img/structure/B12345448.png)
![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
